N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide
Description
N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenoxy group attached to an acetamide moiety
Properties
IUPAC Name |
N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-3-4-9(8(5-7)12(14)15)16-6-10(13)11-2/h3-5H,6H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFQKEZRELFCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide typically involves the reaction of 4-methyl-2-nitrophenol with N-methylacetamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction time can vary but typically ranges from 4 to 8 hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: N-methyl-2-(4-methyl-2-aminophenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Hydrolysis: 4-methyl-2-nitrophenol and N-methylacetamide.
Scientific Research Applications
N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The phenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)-2-(4-methylphenoxy)acetamide
- N-methyl-2-(4-nitrophenoxy)acetamide
- 2-(4-methyl-2-nitrophenoxy)propanoic acid
Uniqueness
N-methyl-2-(4-methyl-2-nitrophenoxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a phenoxy group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
